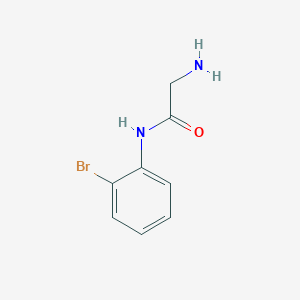

2-amino-N-(2-bromophenyl)acetamide

Description

Significance of Acetamide (B32628) Derivatives in Chemical Science

Acetamide, with the chemical formula CH3CONH2, is the simplest amide derived from acetic acid. patsnap.com Its derivatives are a class of organic compounds that hold a pivotal role in modern chemical and medicinal science. patsnap.comnumberanalytics.com The acetamide structure is a fundamental building block found in numerous natural products, synthetic compounds, peptides, and proteins. numberanalytics.comnih.gov In laboratory settings, the relatively simple structure of acetamide allows researchers to study amide reactions and mechanisms, enabling the extrapolation of findings to more complex amide-containing molecules. patsnap.com

Acetamides are utilized as industrial solvents and plasticizers. patsnap.comwikipedia.org Molten acetamide, in particular, is an effective solvent with a wide range of applications. wikipedia.org The significance of acetamide derivatives is further underscored by their role as precursors and intermediates in the synthesis of pharmaceuticals, dyes, and pesticides. patsnap.com A vast number of these derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial properties. nih.govarchivepp.com This biological relevance is exemplified by the presence of the acetamide group in widely used drugs such as the analgesic and antipyretic paracetamol (acetaminophen) and the local anesthetic lidocaine. numberanalytics.comnumberanalytics.com

Overview of Halogenated Anilides in Organic Synthesis and Medicinal Chemistry

Halogenated aromatic rings are ubiquitous and critically important substructures in many areas of organic chemistry. nih.gov Specifically, halogenated anilines, which are precursors to halogenated anilides, are essential building blocks in the production of organic fine chemicals. researchgate.net Aryl halides, including halogenated anilides, are key synthetic intermediates used in some of the most highly utilized methods for constructing carbon-carbon bonds, such as cross-coupling chemistries and Grignard reactions. nih.gov

Beyond their synthetic utility, halogenated compounds are prevalent in a significant number of drugs and biologically active molecules. nih.govnih.gov The introduction of halogen atoms into a molecule can impart benefits for further functionalization and can influence electronic properties like lipophilicity and polarity, which are important in the drug development process. nih.govresearchgate.net The formation of halogen bonds is now recognized as a favorable intermolecular interaction that can contribute to the stability of ligand-target complexes in medicinal chemistry. nih.gov The synthesis of halogenated anilides can be achieved through various methods, including the acylation of a halogenated aniline (B41778) with an acyl chloride. wikipedia.orgresearchgate.net For example, N-(2-Bromophenyl)acetamide can be prepared from 2-bromoaniline (B46623) and acetyl chloride. researchgate.net

Structural Features and Potential Research Directions for 2-amino-N-(2-bromophenyl)acetamide

The chemical structure of this compound combines an N-(2-bromophenyl)acetamide scaffold with a primary amino group at the alpha-carbon of the acetyl group. This structure presents several features that suggest potential avenues for research. The presence of the bromine atom on the phenyl ring and the reactive amino group makes it a versatile intermediate for organic synthesis.

The N-phenylacetamide framework is recognized for its association with various pharmacological and biological activities. irejournals.com Furthermore, the presence of a halogen atom provides a site for cross-coupling reactions, allowing for the construction of more complex molecular architectures. The amino group offers a reactive handle for derivatization, such as the formation of new amides, sulfonamides, or for building heterocyclic rings.

A notable research direction involves using such scaffolds for the synthesis of new bioactive compounds. For instance, a related derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide, was synthesized by reacting 2-bromo-N-(2-bromophenyl) acetamide with another heterocyclic moiety and was subsequently investigated for its potential as an antidiabetic agent. nih.gov This highlights the utility of the N-(2-bromophenyl)acetamide scaffold in medicinal chemistry research. nih.gov Similarly, other studies have synthesized series of 2-amino-N-phenylacetamide derivatives to evaluate their antibacterial activities. irejournals.com

Contextualization within Amide-Containing Compounds Research

Amide-containing compounds are of fundamental importance in chemistry and biology. The amide bond is a key functional group in the structure of peptides and proteins. nih.gov In the realm of drug discovery and development, the amide functional group is one of the most prevalent in bioactive molecules. researchgate.net Its significance is highlighted by the fact that out of thirty-seven new small-molecule drugs approved by the FDA in 2022, eleven contained at least one amide bond. researchgate.net

The value of amides in drug design stems from several key properties. The amide bond is relatively stable under physiological conditions, making it a reliable linker in drug molecules. numberanalytics.com Amides can also participate in hydrogen bonding as both donors and acceptors, which is crucial for effective interaction with biological targets like enzymes and receptors. numberanalytics.comnumberanalytics.com Researchers often create prodrugs using amide molecules to adjust pharmacokinetic parameters or enhance chemical properties. archivepp.com The development of efficient methods for amide bond formation remains a significant focus in modern synthetic chemistry. researchgate.net Therefore, a molecule like this compound fits squarely within this major area of research, representing a building block for the potential synthesis of new therapeutic agents or other functional organic materials. bldpharm.com

Research Data Tables

Table 1: Physicochemical Properties of Related Compounds

This table summarizes key identifiers and properties for compounds structurally related to the focus of this article.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound hydrochloride | 1046757-32-7 | C₈H₁₀BrClN₂O | Not specified | Not specified |

| N-(2-bromophenyl)acetamide | 614-74-4 | C₈H₈BrNO | 214.06 | Not specified |

| 2-(2-Bromophenyl)acetamide | 6941-47-5 | C₈H₈BrNO | 214.06 | Solid |

| Acetamide | 60-35-5 | C₂H₅NO | 59.07 | Colorless, hygroscopic solid |

Data sourced from multiple chemical suppliers and databases. wikipedia.orgresearchgate.netbldpharm.comsigmaaldrich.com

Table 2: Summary of Research on Related Acetamide and Anilide Scaffolds

This table outlines research findings for various classes of compounds related to this compound, demonstrating the broad scientific interest in these structural motifs.

| Compound Class/Scaffold | Research Focus | Key Findings |

| Halogenated Anilides | Organic Synthesis | Serve as crucial building blocks for cross-coupling reactions and are common in biologically active molecules. nih.gov |

| Acetamide Derivatives | Medicinal Chemistry | Exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. nih.govarchivepp.com |

| N-phenylacetamide Derivatives | Antibacterial Activity | A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high activity against several bacterial strains. irejournals.com |

| Benzothiazine Acetamide Derivatives | Antidiabetic Agents | A synthesized N-(2-bromophenyl) acetamide derivative showed potential as an α-glucosidase and α-amylase inhibitor. nih.gov |

| Acetamide-Sulfonamide Scaffolds | Enzyme Inhibition | Conjugates of NSAIDs and sulfa drugs containing an acetamide linker were found to be potent urease inhibitors. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBSALZPGHIZMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 2 Amino N 2 Bromophenyl Acetamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of new chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the connectivity, functional groups, and molecular weight of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific NMR data for 2-amino-N-(2-bromophenyl)acetamide is not extensively published, analysis of the closely related precursor, N-(2-bromophenyl)acetamide, offers significant insights. researchgate.net

For N-(2-bromophenyl)acetamide, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), would show distinct signals for the aromatic protons, the NH proton of the amide, and the methyl protons. researchgate.net The aromatic protons would appear as a complex multiplet due to their differing chemical environments. The NH proton would likely present as a broad singlet, and the acetyl methyl protons would be a sharp singlet.

The ¹³C NMR spectrum of N-(2-bromophenyl)acetamide shows characteristic peaks for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a distinct shift), and the methyl carbon. researchgate.net

For this compound, the key difference in the NMR spectra would be the replacement of the methyl group signal with a methylene (B1212753) group (CH₂) adjacent to an amino group (NH₂). This would result in a singlet for the CH₂ protons and a broad singlet for the NH₂ protons in the ¹H NMR spectrum. In the ¹³C NMR, a new signal for the methylene carbon would appear.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on the analysis of related structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 (multiplet) | 120 - 140 |

| Amide NH | 7.5 - 8.5 (broad singlet) | - |

| Methylene CH₂ | ~3.5 (singlet) | ~45 |

| Amino NH₂ | 1.5 - 3.0 (broad singlet) | - |

| Carbonyl C=O | - | ~170 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of N-(2-bromophenyl)acetamide exhibits key absorption bands:

N-H stretching: A sharp peak around 3272 cm⁻¹. researchgate.net

Aromatic C-H stretching: Bands appearing around 3159 cm⁻¹. researchgate.net

C=O (Amide I) stretching: A strong absorption at approximately 1647 cm⁻¹. researchgate.net

Aromatic C=C stretching: Peaks in the region of 1518 cm⁻¹. researchgate.net

For this compound, additional peaks corresponding to the primary amine (NH₂) group would be expected. These would include a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region and a scissoring vibration around 1600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for N-(2-bromophenyl)acetamide researchgate.net

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | 3272 |

| Aromatic C-H | Stretching | 3159 |

| Carbonyl C=O | Amide I band | 1647 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₉BrN₂O), the calculated molecular weight is approximately 228.99 g/mol .

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of compounds containing a bromine atom. Common fragmentation pathways would likely involve the cleavage of the amide bond and the loss of the aminoacetyl group.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₈H₉BrN₂O]⁺ | 229/231 |

| [M - CH₂NH₂]⁺ | [C₇H₆BrNO]⁺ | 200/202 |

| [BrC₆H₄NH₂]⁺ | 171/173 |

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and torsion angles. As no dedicated crystallographic study for this compound is available, the data for N-(2-bromophenyl)acetamide is presented here as a close structural analogue. researchgate.net

Crystal Structure Elucidation and Space Group Analysis

N-(2-bromophenyl)acetamide crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The unit cell parameters are reported as a = 4.7790 Å, b = 11.9257 Å, c = 14.6703 Å, and β = 96.817°. researchgate.net The crystal structure is stabilized by N-H···O hydrogen bonds, which link the molecules into chains. researchgate.net

Table 4: Crystal Data and Structure Refinement for N-(2-bromophenyl)acetamide researchgate.net

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₈BrNO |

| Formula weight | 214.06 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 4.7790 (1) |

| b (Å) | 11.9257 (4) |

| c (Å) | 14.6703 (3) |

| β (°) | 96.817 (16) |

| Volume (ų) | 830.91 (5) |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The detailed geometric parameters of N-(2-bromophenyl)acetamide reveal important structural features. The C-N bond distances within the amide linkage and the bond angles around the nitrogen atom provide insight into the degree of sp² hybridization and potential for electronic conjugation. researchgate.net The dihedral angle between the benzene (B151609) ring and the amide side chain is a key conformational parameter. In N-(2-bromophenyl)acetamide, this angle is 42.75°. researchgate.net

Table 5: Selected Bond Lengths for N-(2-bromophenyl)acetamide researchgate.net

| Bond | Length (Å) |

|---|---|

| Br1-C2 | 1.896 (3) |

| O1-C7 | 1.233 (4) |

| N1-C1 | 1.418 (4) |

| N1-C7 | 1.358 (4) |

Table 6: Selected Bond Angles for N-(2-bromophenyl)acetamide researchgate.net

| Angle | Value (°) |

|---|---|

| C7-N1-C1 | 127.1 (3) |

| O1-C7-N1 | 123.0 (3) |

| O1-C7-C8 | 121.2 (3) |

| N1-C7-C8 | 115.8 (3) |

Conformational Preferences in the Crystalline State

There is no published crystallographic data for this compound. Consequently, a definitive analysis of its conformational preferences in the solid state, including critical parameters such as dihedral angles between the phenyl ring and the acetamide (B32628) side chain, cannot be provided. While studies on similar molecules, such as N-(2-bromophenyl)acetamide, exist, these findings cannot be directly extrapolated to the title compound due to the presence of the additional amino group, which would significantly influence its electronic and steric properties.

Intermolecular Interactions and Crystal Packing Motifs

A complete understanding of the crystal packing of this compound is contingent on the experimental determination of its crystal structure. In the absence of such data, the following specific analyses of its intermolecular interactions remain uncharacterized.

Hydrogen Bonding Networks (N–H…O, N–H…Cg interactions)

Without crystallographic information, the nature and geometry of hydrogen bonding networks within the crystal lattice of this compound cannot be described. This includes the primary N–H…O interactions expected for an acetamide, as well as potential, more nuanced interactions such as N–H…Cg (where Cg is the centroid of the phenyl ring).

Halogen Bonding Interactions Involving the Bromine Atom

The role of the bromine atom in directing the crystal packing through halogen bonding is a key area of interest in crystal engineering. However, no studies have been found that investigate or report the presence or absence of such interactions for this compound.

π-π Stacking and Other Non-Covalent Interactions

The potential for π-π stacking interactions between the aromatic rings of adjacent molecules is another critical aspect of the crystal packing that remains unknown. The specific geometry and energetic contribution of any such interactions have not been documented.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

A Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. As this analysis is derived from crystallographic data, no such analysis or the corresponding 2D fingerprint plots for this compound are available in the literature.

Energy Framework Analysis of Crystal Lattices

Energy framework analysis, which calculates the interaction energies between molecules in a crystal lattice to understand the stability and nature of the packing, has not been performed for this compound. This is due to the prerequisite of a determined crystal structure.

Computational and Theoretical Investigations of 2 Amino N 2 Bromophenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations, often employing the B3LYP functional, are instrumental in optimizing molecular geometries and understanding the distribution of electrons within a molecule. nih.gov For N-arylacetamides, DFT studies have been used to determine the partial charge distribution on the aromatic ring, which can predict the preferred sites for chemical reactions. researchgate.net

Studies on related compounds, such as N-(2-bromophenyl)acetamide, have shown that the dihedral angle between the benzene (B151609) ring and the acetamide (B32628) side chain is a key structural feature. researchgate.net For N-(2-bromophenyl)acetamide, this angle is reported to be 42.75 (14)°. researchgate.net This twist from planarity affects the conjugation between the phenyl ring and the acetamide group, influencing the electronic properties. researchgate.net Similar DFT calculations on 2-amino-N-(2-bromophenyl)acetamide would elucidate its preferred conformation and the electronic consequences.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests higher reactivity. mdpi.com

For aromatic compounds, the HOMO is often a π-orbital associated with the ring system, while the LUMO is a π*-antibonding orbital. In a study on 2-amino-5-bromo-4-methylpyridine, the HOMO was located over the heterocyclic ring, particularly on the amino group, while the LUMO was distributed over the ring. researchgate.net This suggests that the amino group is a primary site for electrophilic attack.

For this compound, one would expect the HOMO to have significant contributions from the amino group and the phenyl ring, making these regions susceptible to electrophilic attack. The LUMO would likely be distributed over the phenyl ring and the carbonyl group of the acetamide moiety, indicating these as potential sites for nucleophilic attack.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These descriptors provide quantitative measures of a molecule's reactivity. For instance, a study on benzo and anthraquinodimethane derivatives used these descriptors to determine that one compound was the softest and best electron donor, indicating its higher reactivity. researchgate.net Similar calculations for this compound would provide valuable insights into its reactivity profile.

Table 1: Theoretical Chemical Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measure of electrophilic power. |

This table provides the general formulas and significance of chemical reactivity descriptors that can be derived from HOMO and LUMO energies.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. deeporigin.comlibretexts.org It is plotted on the molecule's electron density surface, with colors indicating different electrostatic potential values. deeporigin.comlibretexts.org Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. wuxiapptec.com

ESP maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how a molecule will interact with other molecules, including biological targets. deeporigin.com For example, the ESP map can help identify the most acidic hydrogens in a molecule, as these will be in regions of high positive potential. wuxiapptec.com

In the case of this compound, an ESP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, making them potential hydrogen bond acceptors. A positive potential would be expected around the hydrogen atoms of the amino group and the amide N-H, indicating their ability to act as hydrogen bond donors. The bromine atom, being electronegative, would also influence the local electrostatic potential.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. nih.gov

Molecules are not static entities but are constantly in motion, adopting various conformations. MD simulations can explore the conformational landscape of a molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. ajchem-a.com

For a flexible molecule like this compound, with rotatable bonds in the acetamide side chain, MD simulations would be essential to understand its conformational preferences. The dihedral angle between the phenyl ring and the acetamide group, as well as the orientation of the amino group, would be key parameters to investigate. The presence of intramolecular hydrogen bonding, for instance between the amino group and the carbonyl oxygen, could also be explored, as this would significantly influence the preferred conformation. Computational studies on amino acid-coupled benzanthrone (B145504) 2-aminoacetamides have highlighted the importance of such intramolecular hydrogen bonds in stabilizing molecular structures. rsc.org

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules, allowing for the study of solvation effects. researchgate.net This includes the formation of hydrogen bonds between the solute and solvent, the organization of solvent molecules around the solute (solvation shell), and the influence of the solvent on the solute's conformational dynamics.

Simulating this compound in different solvents, such as water or a non-polar organic solvent, would reveal how its structure and dynamics are affected by the solvent's polarity and hydrogen-bonding capacity. For instance, in water, one would expect the polar amino and acetamide groups to form strong hydrogen bonds with water molecules, which could compete with any intramolecular hydrogen bonds. The diffusion of the molecule within the solvent can also be studied, providing insights into its transport properties. researchgate.net MD simulations are a powerful tool for understanding these complex, dynamic interactions at a molecular level. researchgate.net

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

Studies on analogous N-aryl acetamide compounds have demonstrated their potential as inhibitors of various enzymes, including those relevant to neurodegenerative diseases and microbial infections. For instance, N-aryl-2-(N-disubstituted) acetamide compounds have been investigated as potential inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are key targets in the treatment of neurological disorders. nih.gov The binding of these acetamide derivatives within the active sites of these enzymes is typically characterized by a combination of hydrogen bonds and hydrophobic interactions.

In a study of isatin (B1672199) N-phenylacetamide based sulphonamides, which included an N-(2-bromophenyl)acetamide moiety, molecular docking revealed key interactions within the active site of carbonic anhydrase isoforms. nih.gov The sulfonamide group typically anchors the inhibitor to the zinc ion in the enzyme's active site, while the N-phenylacetamide portion extends into other regions of the binding pocket, forming various non-covalent interactions that contribute to the binding affinity and selectivity.

For this compound, it can be hypothesized that the primary amino group and the acetamide linkage would be key sites for forming hydrogen bonds with amino acid residues in a target protein. The 2-bromophenyl group, being hydrophobic, would likely engage in van der Waals and hydrophobic interactions within a corresponding pocket of the receptor. The bromine atom itself can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in ligand-receptor binding.

Aryl chloroacetamide derivatives have been studied for their antimicrobial properties, with molecular docking simulations performed against enzymes like DNA gyrase and MurB. ukaazpublications.com The interactions observed in these studies often involve hydrogen bonding from the acetamide group and hydrophobic interactions from the aryl rings, which would be analogous to the expected interactions of this compound.

The prediction of binding modes and affinities is a crucial output of molecular docking studies. For N-aryl acetamide derivatives, docking scores, which are indicative of binding affinity, have been calculated for various biological targets. For example, in a study of aryl chloroacetamide derivatives as antimicrobial agents, compounds were docked into the active sites of DNA gyrase, Mur B, N-myristoyl transferase, and Candida albicans DHFR. ukaazpublications.com The binding affinities, represented by docking scores, helped to rationalize the observed biological activities.

A study on N-substituted acetamide derivatives as P2Y14R antagonists identified a compound, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide, with a high inhibitory concentration (IC50) of 0.6 nM, indicating strong binding affinity. nih.gov This highlights the potential for brominated phenylacetamide scaffolds to exhibit high potency.

The following table illustrates hypothetical binding affinities of this compound with various enzymes, based on data from structurally similar compounds. The binding affinity is often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted binding.

| Biological Target (Enzyme) | Potential Interacting Residues | Predicted Binding Affinity (kcal/mol) (Hypothetical) | Key Interactions |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Tyr435, Gln206, Cys172 | -8.5 | Hydrogen bonds, Hydrophobic interactions |

| Acetylcholinesterase (AChE) | Trp84, Tyr334, Phe330 | -9.2 | π-π stacking, Hydrogen bonds |

| DNA Gyrase (bacterial) | Asp73, Arg76, Gly77 | -7.8 | Hydrogen bonds, Electrostatic interactions |

| Carbonic Anhydrase II | His94, His96, His119, Zn2+ | -7.5 | Coordination with Zn2+, Hydrogen bonds |

This table is for illustrative purposes and contains hypothetical data based on studies of analogous compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating the biological activity of a set of compounds with their calculated molecular descriptors. These models can then be used to predict the activity of new, unsynthesized compounds. For instance, a QSAR study on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors led to the development of a statistically significant model that could predict the inhibitory activity against different carbonic anhydrase isoforms. nih.gov The models are typically evaluated using statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A high value for these parameters indicates a robust and predictive model.

In the context of antimicrobial activity, QSAR models have been developed for various classes of compounds, including those with acetamide moieties. These models help in understanding which structural features are crucial for the desired biological effect. nih.govnih.gov

A key outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

The following interactive table presents a hypothetical set of key structural descriptors for this compound and their potential influence on a given biological activity, based on QSAR studies of related compounds.

| Molecular Descriptor | Descriptor Type | Hypothetical Value | Potential Influence on Activity |

|---|---|---|---|

| LogP | Hydrophobic | 2.5 | Positive correlation with cell membrane permeability |

| Topological Polar Surface Area (TPSA) | Electronic/Topological | 69.5 Ų | Negative correlation with blood-brain barrier penetration |

| Molecular Weight | Steric | 229.08 g/mol | May influence binding site accessibility |

| Number of Hydrogen Bond Donors | Electronic | 2 | Crucial for specific interactions with target residues |

| Number of Hydrogen Bond Acceptors | Electronic | 2 | Important for forming hydrogen bonds |

This table is for illustrative purposes and contains hypothetical data.

Exploration of Biological Activities and Mechanistic Insights in Vitro Studies

Enzyme Inhibition Studies of 2-amino-N-(2-bromophenyl)acetamide and Analogues

The potential of N-aryl acetamides to interact with and inhibit various enzymes is a subject of considerable interest in medicinal chemistry. The following sections explore the inhibitory activities of analogues of this compound against several key enzymes.

Inhibition of Key Enzymes (e.g., α-glucosidase, α-amylase)

Research has been conducted on a complex derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govsmolecule.comthiazin-2-yl)-N-(2-bromophenyl) acetamide (B32628) (referred to as FA2), for its inhibitory effects on α-glucosidase and α-amylase, enzymes crucial for carbohydrate metabolism. nih.gov The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov

The synthetic compound FA2 demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov Compared to the standard drug acarbose (B1664774), FA2 exhibited more potent inhibition of both enzymes. nih.gov Specifically, at a concentration of 500 µM, FA2 inhibited α-glucosidase by 69.4% and α-amylase by 70.8%. researchgate.net

The half-maximal inhibitory concentration (IC₅₀) values further underscore the potency of FA2. For α-glucosidase, FA2 showed an IC₅₀ of 18.82 ± 0.89 µM, which is considerably lower than that of acarbose (58.8 ± 2.69 µM). researchgate.net An even more pronounced inhibitory effect was observed against α-amylase, with FA2 displaying an IC₅₀ of 5.17 ± 0.28 µM. researchgate.net

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

| FA2 | 18.82 ± 0.89 | 5.17 ± 0.28 |

| Acarbose (Standard) | 58.8 ± 2.69 | Not specified in detail |

Data sourced from a study on a derivative of this compound. researchgate.net

Inhibition of Bacterial Aminoacyl-tRNA Synthetases (aaRS)

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes in protein biosynthesis, making them attractive targets for the development of new antimicrobial agents. nih.gov These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA molecule. wikipedia.org Inhibition of aaRS can halt protein synthesis, leading to the cessation of bacterial growth. nih.gov

Despite the potential of acetamide derivatives as enzyme inhibitors, no specific in vitro studies detailing the inhibitory activity of this compound or its close analogues against bacterial aminoacyl-tRNA synthetases were identified in the reviewed literature.

Kinetic Analysis of Enzyme Inhibition (e.g., Mode of Inhibition, Ki Values)

Kinetic studies were performed on the derivative FA2 to elucidate its mechanism of inhibition against α-glucosidase and α-amylase. nih.gov The analysis, using Lineweaver-Burk plots, revealed that FA2 acts as a non-competitive inhibitor for both enzymes. researchgate.net

The inhibition constants (Ki) were also determined for FA2. For α-glucosidase, the Ki' value was reported as -0.320 ± 0.001, and for α-amylase, it was 0.141 ± 0.01. researchgate.net This non-competitive mode of inhibition suggests that FA2 binds to a site on the enzyme that is distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding.

| Enzyme | Inhibitor | Mode of Inhibition | Ki' Value |

| α-Glucosidase | FA2 | Non-competitive | -0.320 ± 0.001 |

| α-Amylase | FA2 | Non-competitive | 0.141 ± 0.01 |

Kinetic data for the derivative 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govsmolecule.comthiazin-2-yl)-N-(2-bromophenyl) acetamide (FA2). researchgate.net

In Vitro Antimicrobial Research

The search for new antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of antibiotic-resistant bacteria. N-phenylacetamide derivatives have been identified as a class of compounds with potential antimicrobial properties. irejournals.com

Evaluation against Gram-Positive Bacterial Strains

While specific data on the antimicrobial activity of this compound against Gram-positive bacteria is not available, studies on related compounds provide some context. For instance, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives have been synthesized and evaluated for their antibacterial activity against several bacterial strains, including the Gram-positive Staphylococcus aureus. irejournals.com These derivatives exhibited moderate to high levels of activity. irejournals.com

Another study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values in the range of 2.5–5.0 mg/mL. researchgate.net These findings suggest that the N-(2-bromophenyl)acetamide scaffold could be a promising starting point for the development of new antibacterial agents. However, without direct testing of this compound, its specific antimicrobial efficacy remains to be determined.

Evaluation against Gram-Negative Bacterial Strains

The N-phenylacetamide core is found in various compounds exhibiting antimicrobial properties. Research into derivatives has shown that substitutions on both the phenyl ring and the acetamide group are critical for activity. Studies on N-(substituted phenyl)-2-chloroacetamides, which are direct analogs of the title compound, have demonstrated notable activity against the Gram-negative bacterium Escherichia coli. One study identified that N-(3-bromophenyl)-2-chloroacetamide, an isomer of the chloro-analog of our main compound, was among the most active in a series, suggesting that the presence and position of a halogen on the phenyl ring contribute significantly to its antibacterial efficacy. nih.govnih.gov This activity is often linked to high lipophilicity, which may facilitate passage across the bacterial cell membrane. nih.govnih.gov

Further research on other N-phenylacetamide derivatives containing thiazole (B1198619) moieties has shown promising antibacterial activity against Gram-negative plant pathogens like Xanthomonas oryzae pv. Oryzae (Xoo) and Xanthomonas axonopodis pv. Citri (Xac). nih.gov These findings collectively suggest that the this compound scaffold is a promising candidate for further investigation as an antibacterial agent against Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of an Analog against E. coli

| Compound | Organism | MIC (µg/mL) |

|---|

Data sourced from a study on N-(substituted phenyl)-2-chloroacetamides. nih.gov

Assessment of Antifungal Activity

The potential of halogenated N-phenylacetamides extends to antifungal activity, particularly against opportunistic Candida species. A study focusing on N-(substituted phenyl)-2-chloroacetamides reported that these compounds were moderately effective against Candida albicans. nih.gov More detailed investigations have been performed on specific analogs. For instance, 2-bromo-N-phenylacetamide, which differs from the title compound only by the amino group, has been shown to possess potent fungicidal activity against several Candida species, including C. albicans, C. tropicalis, C. glabrata, and C. parapsilosis. researchgate.net

Similarly, its chlorinated analog, 2-chloro-N-phenylacetamide, demonstrated significant inhibitory activity against fluconazole-resistant strains of C. albicans and C. parapsilosis. scielo.brresearchgate.net The minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) from these studies underscore the potential of this chemical class.

Table 2: In Vitro Antifungal Activity of Analogs against Candida spp.

| Compound | Organism | MIC (µg/mL) | MFC (µg/mL) | Reference |

|---|---|---|---|---|

| 2-bromo-N-phenylacetamide | Candida spp. (various) | 32 | 64 | researchgate.net |

| 2-chloro-N-phenylacetamide | C. albicans (resistant) | 128 - 256 | 512 - 1024 | scielo.brresearchgate.net |

| 2-chloro-N-phenylacetamide | C. parapsilosis (resistant) | 128 - 256 | 1024 | scielo.brresearchgate.net |

Investigation of Antibiofilm Potential

Biofilms represent a significant challenge in treating microbial infections due to their inherent resistance to conventional antimicrobial agents. Research has shown that N-phenylacetamide analogs are capable of both inhibiting biofilm formation and disrupting established biofilms. A study on 2-bromo-N-phenylacetamide revealed that it exhibits potent activity against mature biofilms of Candida albicans, with an efficacy comparable to the established antifungal drug Amphotericin B. researchgate.net

Furthermore, 2-chloro-N-phenylacetamide was found to inhibit the formation of Candida biofilms by up to 92% and disrupt pre-formed biofilms by as much as 87%. scielo.brresearchgate.net This potent antibiofilm activity against pathogenic yeasts highlights a key area of therapeutic potential for this compound and its derivatives. scielo.brresearchgate.net Other research into different phenylacetamide derivatives has also demonstrated antibiofilm activity against bacterial pathogens, suggesting a broad spectrum of activity for this chemical family. nih.govmdpi.com

In Vitro Antiproliferative Research against Cancer Cell Lines

The N-phenylacetamide scaffold has also been explored for its anticancer potential, with numerous studies demonstrating the cytotoxic effects of its derivatives against a range of human cancer cell lines.

Screening against Specific Human Cancer Cell Lines (e.g., MCF7, PC3, HT-29)

While no studies have specifically reported the screening of this compound, extensive research on its analogs provides a strong rationale for its potential in this area. Phenylacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines, including the MCF-7 breast adenocarcinoma line and the PC3 prostate cancer line. scielo.br

For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity. researchgate.netmdpi.com Within this series, compounds featuring a nitro substituent displayed greater cytotoxic effects against the PC3 cell line than those with a methoxy (B1213986) group. researchgate.netmdpi.com Another study on different phenylacetamide derivatives reported significant cytotoxic effects against MCF-7 cells, with IC50 values in the sub-micromolar range. researchgate.netscielo.br These findings indicate that the phenylacetamide skeleton is a viable pharmacophore for developing novel antiproliferative agents and that substitutions on the phenyl ring are key determinants of potency and selectivity.

Table 3: In Vitro Antiproliferative Activity of Phenylacetamide Analogs

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Phenylacetamide derivatives | MCF-7 | 0.7 | researchgate.netscielo.br |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 | researchgate.netmdpi.com |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 | researchgate.netmdpi.com |

Mechanistic Studies on Cellular Targets (e.g., Induction of Apoptosis, Cell Cycle Arrest)

Investigations into the mechanisms underlying the cytotoxic effects of phenylacetamide derivatives suggest an ability to induce programmed cell death, or apoptosis. Studies on active phenylacetamide compounds have shown that they can trigger apoptosis in cancer cells by modulating the expression of key regulatory proteins. researchgate.netscielo.br

Specifically, treatment of MCF-7 and other cancer cells with certain phenylacetamide derivatives led to the upregulation of pro-apoptotic proteins such as Bax and Fas Ligand (FasL). researchgate.netscielo.br Concurrently, an increase in the activity of caspase-3, a critical executioner enzyme in the apoptotic cascade, was observed. researchgate.netscielo.br This evidence points towards the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. researchgate.netscielo.br While these results are for analogs, they strongly suggest that this compound may exert antiproliferative effects through the induction of apoptosis.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The collective data from studies on various N-phenylacetamide analogs allow for the deduction of preliminary structure-activity relationships (SAR).

In the context of antimicrobial activity , the lipophilicity of the molecule appears to be a crucial factor. nih.govnih.gov The presence of halogen substituents, such as bromine or chlorine, on the phenyl ring generally enhances activity. nih.govnih.gov For instance, N-(3-bromophenyl)-2-chloroacetamide was a highly active compound against E. coli, suggesting that the bromo-substitution is favorable for antibacterial action. nih.govnih.gov The nature of the substituent at the 2-position of the acetamide is also critical, with chloro- and bromo-analogs showing potent antifungal and antibiofilm effects. researchgate.net The addition of the amino group in the title compound, this compound, would significantly alter polarity and hydrogen bonding capacity, which could modulate its interaction with biological targets.

In antiproliferative research , substitutions on the N-phenyl ring have a profound impact on cytotoxicity. Studies consistently show that electron-withdrawing groups, such as a nitro (NO₂) group, often confer greater potency compared to electron-donating groups like methoxy (-OCH₃). researchgate.netmdpi.com The position of the substituent is also important, with different positional isomers exhibiting varying levels of activity against different cancer cell lines. scielo.br The combination of a bromine atom at the ortho position of the N-phenyl ring with an amino group on the acetyl moiety, as seen in this compound, represents a unique combination of electronic and steric properties whose impact on antiproliferative activity warrants direct experimental investigation.

Impact of Substituent Modifications on Biological Activity

The core structure of this compound offers multiple sites for chemical modification, including the phenyl ring, the primary amino group, and the acetamide backbone. Altering these substituents can dramatically change the compound's biological profile, leading to a wide range of activities.

One of the key modifications involves the introduction of different functional groups, which can modulate the molecule's interaction with biological targets. For instance, the bromine atom on the phenyl ring is a significant feature. Halogens like bromine can increase therapeutic activity and favorably affect a drug's metabolism and duration of action. ump.edu.pl This is partly due to the "halogen bond," a noncovalent interaction where the halogen atom acts as an electrophilic region (a "sigma-hole"), allowing it to interact with nucleophilic sites on a biological target, thereby influencing binding affinity. ump.edu.pl

Derivatives of the closely related N-phenylacetamide scaffold have demonstrated a spectrum of biological actions depending on their substitution patterns. In one study, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives were synthesized and evaluated for antibacterial activity. The replacement of the bromine with chlorine and shifting its position to para, along with substitutions on the terminal amino group, resulted in compounds with moderate to high activity against several bacterial strains. The variation in the amine substituent (e.g., octylamine, butylamine, piperidine) directly influenced the extent of bacterial growth inhibition, showcasing the sensitivity of the biological activity to structural changes on the aminoacetamide side chain.

| Compound | Substituent on Amino Group | Acinetobacter baumannii | Pseudomonas aeruginosa (ATCC27853) | Pseudomonas aeruginosa (ATCC29260) | Staphylococcus aureus |

|---|---|---|---|---|---|

| 5a | Octyl | 14 | 12 | 12 | 16 |

| 5b | Butyl | 10 | 10 | 10 | 13 |

| 5c | Piperidin-1-yl | 15 | 13 | 13 | 17 |

| 5d | 3-Fluorophenyl | 9 | 9 | 9 | 10 |

| Tetracycline (Standard) | N/A | 25 | 22 | 22 | 30 |

Data adapted from a study on 2-amino-N-(p-Chlorophenyl) acetamide derivatives. nbinno.com

Furthermore, more complex modifications to the this compound scaffold have yielded compounds with entirely different therapeutic indications. For example, a derivative incorporating a benzothiazine moiety, specifically 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] ontosight.aichemprob.orgthiazin-2-yl)-N-(2-bromophenyl) acetamide, was investigated as a potential antidiabetic agent. nih.gov This complex molecule demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov This highlights that significant structural elaboration on the primary amino group can redirect the compound's activity towards metabolic targets. nih.gov

Similarly, modifications to the amino group of the parent structure can lead to compounds with neurological activity. The related compound 2-{[1-(2-Bromophenyl)ethyl]amino}acetamide acts as a kappa-opioid receptor agonist, suggesting potential for analgesic applications. ontosight.ai The introduction of an ethyl group to the amine adds flexibility compared to the simpler this compound, which may be crucial for its specific receptor interaction. chemprob.org

Identification of Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these features for the this compound scaffold is essential for designing new molecules with improved potency and selectivity. Based on its structure and the activities of its derivatives, several key pharmacophoric features can be proposed.

Molecular docking studies on related 2-(2-aryl amino) phenyl acetamide derivatives targeting the COX-II enzyme have helped to elucidate the types of binding interactions involved. chemprob.org These studies, along with pharmacophore modeling of analogous structures, suggest a common set of features. chemprob.orgnih.gov For instance, a pharmacophore model developed for N-(2-aminophenyl)-benzamide inhibitors of histone deacetylase (HDAC), a structurally similar class, identified four critical features: one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic region, and one ring aromatic feature. nih.gov

Applying this logic to this compound, we can identify the following key pharmacophoric elements:

Aromatic Ring Feature: The 2-bromophenyl ring serves as a crucial hydrophobic and aromatic feature. It can engage in hydrophobic and van der Waals interactions, as well as potential π-π stacking with aromatic residues in a protein's binding pocket.

Halogen Bond Donor: The bromine atom at the ortho position is not merely a bulky hydrophobic group. It can function as a halogen bond donor, forming a directional interaction with an electron-rich atom (like oxygen or nitrogen) in the receptor. This can significantly contribute to binding affinity and selectivity. ump.edu.pl

Hydrogen Bond Donor/Acceptor (Amide Linker): The acetamide linker is a classic pharmacophoric element. The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. These groups can form critical hydrogen bonds that anchor the molecule within the active site of a target protein.

Hydrogen Bond Donor (Primary Amine): The terminal primary amino (-NH2) group is a key hydrogen bond donor and a basic center that can be protonated at physiological pH. This positive charge can form ionic interactions or salt bridges with acidic amino acid residues like aspartate or glutamate, providing a strong electrostatic anchor. The ability to donate two hydrogen bonds appears to be important for recognition at some transporters. princeton.edu

These features—an aromatic ring with a halogen bond donor, a central hydrogen-bonding amide core, and a basic, hydrogen-bonding amino group—constitute the essential pharmacophore for this class of compounds. The spatial arrangement of these features dictates the molecule's ability to fit into a specific binding site and elicit a biological response. Computational tools like molecular docking are used to visualize and predict these interactions, guiding the synthesis of new derivatives with optimized binding characteristics. chemprob.org

Chemical Transformations and Derivatization of 2 Amino N 2 Bromophenyl Acetamide

Reactions Involving the Amine Functionality

The primary amino group in 2-amino-N-(2-bromophenyl)acetamide serves as a key site for a variety of chemical modifications, including acylation, alkylation, arylation, and cyclization reactions. These transformations allow for the introduction of a wide range of substituents, profoundly influencing the molecule's physicochemical properties and biological activity.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the primary amine readily permits acylation, alkylation, and arylation reactions. Acylation, typically achieved through reaction with acyl chlorides or anhydrides in the presence of a base, introduces an amide functionality. This transformation can be used to append various carboxylic acid-containing moieties to the core structure.

Alkylation of the amine can be accomplished using alkyl halides. For instance, in a related compound, 2-bromo-N-(p-chlorophenyl)acetamide, the bromine atom on the acetyl group is displaced by various amines to form 2-amino-N-(p-chlorophenyl)acetamide derivatives irejournals.com. This suggests that the amino group of this compound could similarly be alkylated. A study on the synthesis of a complex benzothiazine derivative involved the reaction of a bromoacetamide with a heterocyclic amine, demonstrating a form of N-alkylation nih.gov.

Arylation of the amino group, while less common, can be achieved through methods such as the Buchwald-Hartwig amination, providing access to N-aryl derivatives. Research on the arylation of unprotected peptides has demonstrated the feasibility of forming C-N bonds with primary amines under specific catalytic conditions nih.gov.

| Reaction Type | Reagents and Conditions | Expected Product |

| Acylation | Acyl chloride, base (e.g., triethylamine) | N-acylated derivative |

| Alkylation | Alkyl halide, base (e.g., K2CO3) | N-alkylated derivative |

| Arylation | Aryl halide, Palladium catalyst, base | N-arylated derivative |

Cyclization Reactions to Form Heterocyclic Systems

The bifunctional nature of this compound and its derivatives makes them suitable precursors for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions can lead to the formation of five-, six-, or seven-membered rings, which are prevalent motifs in many biologically active compounds. For example, studies have shown that 2-(alkylamino)acetamides can undergo cyclization to form morpholin-2-ones researchgate.net. This suggests that derivatives of this compound could potentially be used to construct similar heterocyclic frameworks.

Reactions Involving the Bromophenyl Moiety

The bromine atom on the phenyl ring of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromophenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of biaryl and aryl-alkyne frameworks.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organohalide, has been successfully applied to the related compound N-(2-bromophenyl)acetamide for the synthesis of 2'-vinylacetanilide researchgate.net. This demonstrates the feasibility of utilizing the bromine atom for C-C bond formation. The reaction typically employs a palladium catalyst, a base, and an aryl or vinyl boronic acid or ester researchgate.netlibretexts.orgmdpi.comnih.gov.

The Sonogashira coupling reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl halide organic-chemistry.orgorganic-chemistry.orgnih.gov. This reaction has been demonstrated on structurally similar 2-amino-3-bromopyridines, which undergo efficient coupling with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst scirp.orgsemanticscholar.orgscirp.orgresearchgate.net. This suggests that this compound would also be a suitable substrate for Sonogashira coupling.

| Coupling Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | Aryl/Vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh3)4), base | Biaryl or vinyl derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Aryl-alkyne derivative |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom with various nucleophiles. For an SNAr reaction to proceed efficiently, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group masterorganicchemistry.comlibretexts.orgnih.govlibretexts.org. The reactivity of the bromophenyl moiety in this compound towards nucleophilic aromatic substitution would likely depend on the nature of the nucleophile and the reaction conditions, and may require the introduction of activating groups onto the phenyl ring.

Development of Diverse Analogues for Structure-Activity Relationship Elucidation

The chemical transformations described above provide a comprehensive toolkit for the synthesis of a diverse library of analogues based on the this compound scaffold. By systematically modifying both the amine functionality and the bromophenyl moiety, researchers can explore the impact of these structural changes on the compound's biological activity.

For example, the synthesis of a complex derivative, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] researchgate.netscirp.orgthiazin-2-yl)-N-(2-bromophenyl) acetamide (B32628), and its evaluation as an antidiabetic agent highlights how derivatization can lead to compounds with specific pharmacological profiles nih.gov. Similarly, the preparation of a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives and the assessment of their antibacterial activity demonstrates a clear strategy for SAR exploration irejournals.com. Through the generation of such focused libraries, the key structural features responsible for a desired biological effect can be identified and optimized, leading to the development of more potent and selective compounds.

Synthesis of Hybrid Molecules with Other Pharmacophoric Scaffolds

The core structure of this compound is amenable to strategic chemical modifications, allowing for its integration with other pharmacophoric scaffolds. This approach aims to create hybrid molecules that may exhibit synergistic or novel biological activities. Key synthetic strategies include nucleophilic substitution and radical cyclization reactions.

A notable example involves the synthesis of a benzothiazine-acetamide hybrid. Specifically, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govirejournals.comthiazin-2-yl)-N-(2-bromophenyl) acetamide has been synthesized by reacting 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide with 2-bromo-N-(2-bromophenyl) acetamide. This reaction is carried out in dimethylformamide (DMF) in the presence of potassium carbonate, with heating at 100°C for two hours, resulting in a 75% yield of the hybrid molecule nih.gov. This synthetic route effectively couples the acetamide moiety with a bioactive benzothiazine scaffold.

Another significant transformation is the Bu3SnH-mediated aryl radical cyclization of N-ethenyl-2-(2-bromophenyl)acetamides. This reaction proceeds via a 6-exo-trig cyclization pathway to form isoquinolinones. This method has been successfully applied to the synthesis of complex natural products such as (±)-tetrahydropalmatine and saulatine, demonstrating the utility of the 2-(2-bromophenyl)acetamide framework in constructing intricate molecular architectures.

The following table summarizes the synthesis of a hybrid molecule from a derivative of this compound:

| Starting Material | Reagent | Product | Yield (%) |

| 2-bromo-N-(2-bromophenyl) acetamide | 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide | 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govirejournals.comthiazin-2-yl)-N-(2-bromophenyl) acetamide | 75 |

Exploration of Isomeric and Positional Analogues

The synthesis and characterization of isomeric and positional analogues of this compound are crucial for structure-activity relationship (SAR) studies. These analogues involve altering the position of the bromine atom on the phenyl ring or introducing additional substituents.

The isomeric N-(3-bromophenyl)acetamide and N-(4-bromophenyl)acetamide are key comparators. The synthesis of these isomers generally follows a similar pathway to N-(2-bromophenyl)acetamide, which is prepared from the corresponding bromoaniline and an acetylating agent. For instance, N-(4-bromophenyl)acetamide can be prepared by refluxing 4-bromoaniline in acetic acid.

The reactivity of these isomers can differ. For example, the synthesis of 2-amino-N-(p-chlorophenyl) acetamide derivatives has been achieved through the reaction of 2-bromo-N-(p-chlorophenyl) acetamide with various amines at room temperature. This methodology provides a template for the synthesis of positional analogues of this compound where the bromine is at the meta or para position.

Furthermore, the synthesis of di-substituted analogues, such as N-(2,5-dibromophenyl) acetamide, has been reported. This compound can be prepared by protecting the amine group of 2,5-dibromoaniline with acetic anhydride. Such di-substituted analogues can then serve as platforms for further derivatization, for example, through palladium-catalyzed Suzuki cross-coupling reactions to introduce aryl groups.

The table below presents a selection of isomeric and positional analogues of this compound and their precursors.

| Compound Name | Precursor |

| N-(3-bromophenyl)acetamide | 3-bromoaniline |

| N-(4-bromophenyl)acetamide | 4-bromoaniline |

| 2-amino-N-(4-chlorophenyl)acetamide derivatives | 2-bromo-N-(4-chlorophenyl)acetamide |

| N-(2,5-dibromophenyl)acetamide | 2,5-dibromoaniline |

Future Directions and Emerging Research Perspectives for 2 Amino N 2 Bromophenyl Acetamide

Advanced Computational Approaches in Design and Prediction

Computational chemistry offers powerful tools to predict the properties and interactions of molecules, thereby guiding and accelerating experimental research. For 2-amino-N-(2-bromophenyl)acetamide, these methods can provide crucial insights into its behavior and potential applications before committing to resource-intensive laboratory work.

Detailed research into structurally similar compounds, such as N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, has utilized Density Functional Theory (DFT) to elucidate molecular structure, intermolecular interactions, and electronic properties like HOMO-LUMO energy gaps. nih.govresearchgate.net Such studies, which incorporate techniques like Hirshfeld surface analysis, help in understanding the forces that stabilize the crystal structure. nih.govresearchgate.net For this compound, DFT calculations could similarly predict its geometric parameters, vibrational frequencies, and electronic spectra.

Molecular docking is another computational technique with significant potential. It can be used to predict the binding affinity and interaction modes of this compound and its derivatives with various biological macromolecules. chemprob.org By screening virtual libraries of related compounds against known protein targets, researchers can identify promising candidates for specific therapeutic areas. chemprob.orgijper.org This structure-based drug design approach can prioritize synthetic efforts towards molecules with the highest predicted potency and selectivity. ijper.org

Table 1: Potential Computational Studies for this compound

| Computational Method | Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of molecular geometry, electronic structure, and reactivity. | Optimized molecular structure, HOMO-LUMO energy gap, electrostatic potential maps, vibrational frequencies. |

| Molecular Docking | Prediction of binding modes and affinities with biological targets (e.g., enzymes, receptors). | Identification of potential protein targets, ranking of binding affinity, visualization of key interactions (hydrogen bonds, hydrophobic contacts). |

| Molecular Dynamics (MD) Simulation | Analysis of the dynamic behavior and stability of the ligand-protein complex over time. | Assessment of binding stability, conformational changes in the protein and ligand, calculation of binding free energies. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity. | Predictive models for the activity of new derivatives, identification of key structural features for activity. |

Exploration of Novel Biological Targets and Therapeutic Areas (In Vitro)

The acetamide (B32628) scaffold is a common feature in many biologically active molecules, suggesting that this compound and its analogues could possess interesting pharmacological properties. nih.gov Preliminary research on related N-phenylacetamide derivatives has revealed a range of activities, including antibacterial, anticancer, and anti-inflammatory effects. chemprob.orgirejournals.com

Future in vitro studies should systematically screen this compound against a panel of biological targets. For instance, based on the activities of similar compounds, it could be evaluated as:

Anticancer Agent: Phenoxyacetamide derivatives have shown cytotoxic activity against liver and breast cancer cell lines, inducing apoptosis and inhibiting cell migration by targeting enzymes like metalloproteinases (MMP-2, MMP-9). nih.gov Screening against various cancer cell lines (e.g., HepG2, MCF-7) could uncover potential antiproliferative effects. nih.gov

Antimicrobial Agent: A series of 2-amino-N-(p-chlorophenyl) acetamide derivatives demonstrated moderate to high activity against bacterial strains like Acinetobacter baumannii and Staphylococcus aureus. irejournals.com The antibacterial potential of this compound could be assessed against a broad spectrum of pathogenic bacteria and fungi. irejournals.comresearchgate.net

Anti-inflammatory Agent: Some acetamide derivatives are known to act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-II, which is a key target in inflammation. chemprob.orgarchivepp.com In vitro assays could determine if this compound can inhibit these enzymes.

Table 2: Potential In Vitro Biological Screening for this compound

| Therapeutic Area | Potential Target(s) | Example Assay |

| Oncology | PARP-1, MMPs, Kinases | MTT assay for cytotoxicity, Apoptosis assays (e.g., Annexin V), Enzyme inhibition assays. nih.gov |

| Infectious Diseases | Bacterial cell wall synthesis enzymes, DNA gyrase | Broth microdilution for Minimum Inhibitory Concentration (MIC), Disc diffusion method. irejournals.com |

| Inflammation | COX-I / COX-II enzymes | Enzyme inhibition assays using purified enzymes. chemprob.org |

| Neurodegenerative Diseases | Aminoacyl-tRNA synthetases, protein aggregation pathways | Cell-based phenotypic screens, assays for inhibition of protein fibrillization. nih.govmdpi.com |

Development of Eco-Friendly and Sustainable Synthetic Methods

The advancement of green chemistry principles is crucial for modern organic synthesis. Future research should focus on developing sustainable methods for producing this compound, minimizing waste and avoiding hazardous reagents.

Traditional syntheses of related compounds often involve reagents like bromoacetyl bromide and volatile organic solvents. irejournals.com Emerging eco-friendly alternatives include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. researchgate.net It has been successfully used for the synthesis of other acetamide derivatives. researchgate.net

Green Solvents: Replacing conventional solvents with bio-based alternatives, such as those derived from fruit peels or other natural sources, can significantly reduce the environmental impact of the synthesis. nih.gov

Catalytic Routes: Developing catalytic methods can improve efficiency and atom economy. For example, a novel route for synthesizing acetamides uses CO2, methanol, H2, and amines with a rhodium catalyst, representing a significant advancement in sustainable chemistry. rsc.org

Exploring these methods for the synthesis of this compound would align its production with modern standards of environmental responsibility.

Integration of High-Throughput Screening with Rational Design Strategies

To efficiently explore the therapeutic potential of the this compound scaffold, a combination of high-throughput screening (HTS) and rational design is essential. HTS allows for the rapid testing of large libraries of compounds against specific biological targets, while rational design uses the screening data to guide the synthesis of more potent and selective molecules. mdpi.comnih.gov

The process would involve:

Library Synthesis: Creating a diverse library of analogues based on the this compound core structure. This can be achieved by varying the substituents on the phenyl ring or modifying the acetamide group.

HTS Campaign: Screening the library against selected biological targets using automated, miniaturized assays. nih.govresearchgate.net This can quickly identify initial "hits."

Hit-to-Lead Optimization: Analyzing the structure-activity relationships (SAR) from the HTS data. Computational modeling (as described in 7.1) can be used to understand the binding modes of the most active compounds. nih.gov This knowledge then informs the rational design of a second generation of molecules with improved properties. ijper.org

This integrated approach accelerates the drug discovery process, moving efficiently from a novel scaffold to a potential lead compound. chemrxiv.orgnih.gov

Application in Chemical Biology Tools and Probes

Beyond direct therapeutic applications, this compound could be developed into a valuable tool for chemical biology research. By modifying its structure, it can be converted into a chemical probe to study complex biological processes.

One promising avenue is the development of fluorescent probes. Research on similar structures, like amino acid-coupled benzanthrone (B145504) 2-aminoacetamides, has shown their potential for visualizing biological structures such as insulin (B600854) amyloid fibrils. rsc.org By conjugating a fluorophore to the this compound scaffold, researchers could create probes for bio-imaging applications. These probes could be designed to bind selectively to specific proteins or cellular components, allowing for their visualization via fluorescence microscopy.

Furthermore, the molecule could be functionalized with reactive groups or affinity tags to serve as:

Activity-Based Probes: To identify and profile the activity of specific enzyme families within a complex biological sample.

Affinity-Based Probes: To isolate and identify binding partners (i.e., the protein targets) of the molecule from cell lysates.

The 2-aminopyrimidine (B69317) moiety, structurally related to the core of the title compound, is a known key intermediate in the synthesis of biomolecules, highlighting the potential of such scaffolds as fundamental building blocks in chemical biology. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-amino-N-(2-bromophenyl)acetamide?

The synthesis typically involves reacting 2-bromoaniline with chloroacetyl chloride in a multi-step process. For structurally similar compounds, acylation steps under controlled conditions (e.g., using sodium bicarbonate as a base) are critical to avoid side reactions. Solvent choice (e.g., dichloromethane) and temperature control (0–5°C) ensure high yields .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the molecular structure of this compound?

- NMR : H NMR reveals aromatic protons (δ 7.2–7.8 ppm) and acetamide NH/CH signals (δ 2.0–4.0 ppm).

- IR : Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) confirm functional groups.

- MS : Molecular ion peaks (e.g., [M+H]) match the theoretical mass (265.05 g/mol) calculated from CHBrFNO .

Q. What is the molecular weight of this compound, and how is it derived?

The molecular weight is 265.05 g/mol, calculated by summing atomic masses: C (12.01 × 8), H (1.01 × 7), Br (79.90), F (19.00 × 2), N (14.01 × 2), and O (16.00). Isotopic distribution analysis via high-resolution mass spectrometry (HRMS) validates this .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Challenges include low-resolution data, twinning, and disorder. SHELXL refines structures using constraints (e.g., rigid-body refinement for aromatic rings) and twin-law correction for twinned crystals. High-resolution datasets (>1.0 Å) improve electron density maps, while the HKLF 5 format in SHELXL handles twinned data .

Q. How can researchers resolve contradictions in biological activity data across assay conditions?

Discrepancies may arise from solvent effects (e.g., DMSO concentration), cell line variability, or assay sensitivity. Methodological solutions include:

- Standardizing solvent concentrations (<0.1% v/v).

- Validating activity across multiple cell lines (e.g., HeLa, MCF-7).

- Using orthogonal assays (e.g., fluorescence-based vs. colorimetric) for cross-verification .

Q. What advanced computational methods study interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) predicts binding modes to enzymes/receptors, while molecular dynamics (MD) simulations (AMBER) assess stability over time. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., bromine position) with bioactivity .

Q. How can high-resolution crystallographic data and twinning be managed using SHELXL?

For twinned data, refine using the TWIN and BASF commands in SHELXL. High-resolution data (>1.0 Å) enable anisotropic displacement parameter refinement. The HKLF 5 format merges twin domains, and the CELL NOW tool in OLEX2 aids in detecting twin laws .

Q. What mechanistic insights optimize the acylation step in synthesizing this compound?

Key factors include:

- Catalyst : Pyridine or DMAP accelerates chloroacetyl chloride activation.

- Temperature : Slow addition at 0°C minimizes hydrolysis.

- Workup : Aqueous extraction removes unreacted reagents, while recrystallization (ethanol/water) enhances purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products